molecular formula C10H12N2O4 B15299523 Ethyl 3-amino-4-methyl-5-nitrobenzoate

Ethyl 3-amino-4-methyl-5-nitrobenzoate

Cat. No.: B15299523
M. Wt: 224.21 g/mol
InChI Key: CFPDDTNTDFLKEM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H12N2O4. It is a derivative of benzoic acid and contains functional groups such as an amino group, a nitro group, and an ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-methyl-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl 4-methylbenzoate to introduce the nitro group, followed by reduction to convert the nitro group to an amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods can include the use of catalysts and controlled reaction environments to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 3-amino-4-methyl-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-methyl-5-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-nitrobenzoate
  • Methyl 3-amino-4-methyl-5-nitrobenzoate
  • Ethyl 4-methyl-3-nitrobenzoate

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions. The presence of both an amino and a nitro group on the benzene ring allows for diverse chemical transformations and potential biological activities .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 3-amino-4-methyl-5-nitrobenzoate

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-8(11)6(2)9(5-7)12(14)15/h4-5H,3,11H2,1-2H3

InChI Key

CFPDDTNTDFLKEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])C)N

Origin of Product

United States

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